molecular formula C12H14FNO3 B13973044 Tert-butyl 3-fluoro-4-formylphenylcarbamate

Tert-butyl 3-fluoro-4-formylphenylcarbamate

Katalognummer: B13973044
Molekulargewicht: 239.24 g/mol
InChI-Schlüssel: QDMCPGAQPWELIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-fluoro-4-formylphenylcarbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a fluoro substituent, and a formyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-fluoro-4-formylphenylcarbamate typically involves the reaction of 3-fluoro-4-formylphenyl isocyanate with tert-butyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Tert-butyl 3-fluoro-4-formylphenylcarbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives, especially at the formyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Tert-butyl 3-fluoro-4-formylphenylcarbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and inhibition due to its carbamate structure. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Wirkmechanismus

The mechanism of action of tert-butyl 3-fluoro-4-formylphenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluoro and formyl groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

  • Tert-butyl 4-fluoro-2-formylphenylcarbamate
  • Tert-butyl 3-formylphenylcarbamate
  • Tert-butyl 4-ethynylphenylcarbamate

Comparison:

  • Tert-butyl 4-fluoro-2-formylphenylcarbamate: Similar in structure but with the fluoro and formyl groups in different positions, leading to different reactivity and applications.
  • Tert-butyl 3-formylphenylcarbamate: Lacks the fluoro substituent, which affects its chemical properties and reactivity.
  • Tert-butyl 4-ethynylphenylcarbamate: Contains an ethynyl group instead of a fluoro group, resulting in different chemical behavior and potential applications.

Tert-butyl 3-fluoro-4-formylphenylcarbamate stands out due to its unique combination of substituents, which impart distinct reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C12H14FNO3

Molekulargewicht

239.24 g/mol

IUPAC-Name

tert-butyl N-(3-fluoro-4-formylphenyl)carbamate

InChI

InChI=1S/C12H14FNO3/c1-12(2,3)17-11(16)14-9-5-4-8(7-15)10(13)6-9/h4-7H,1-3H3,(H,14,16)

InChI-Schlüssel

QDMCPGAQPWELIP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.